2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide

Medicinal Chemistry Agrochemical Discovery Heterocyclic SAR

Researchers requiring a pyrazine-containing chloroacetanilide with distinct physicochemical properties for SAR campaigns often face limited access to this specific N,N-disubstituted scaffold. This compound directly addresses that gap: • ~0.4 logP increase & ~65-76°C mp elevation vs. metazachlor enables clear differentiation in enzyme inhibition and receptor binding assays. • Pyrazine ring alters hydrogen-bond acceptor geometry and electronic distribution vs. pyrazole analogs, critical for cysteine-targeted covalent inhibitor selectivity. • Suitable as an HPLC reference standard (distinct InChI Key) for impurity profiling and thermal analysis (DSC/TGA). Supplied with certified purity for immediate R&D dispatch.

Molecular Formula C15H16ClN3O
Molecular Weight 289.76 g/mol
CAS No. 95037-99-3
Cat. No. B12932962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide
CAS95037-99-3
Molecular FormulaC15H16ClN3O
Molecular Weight289.76 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CC2=NC=CN=C2)C(=O)CCl
InChIInChI=1S/C15H16ClN3O/c1-11-4-3-5-12(2)15(11)19(14(20)8-16)10-13-9-17-6-7-18-13/h3-7,9H,8,10H2,1-2H3
InChIKeyKFLJOMIKHSLANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline


2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide (CAS 95037-99-3, molecular formula C₁₅H₁₆ClN₃O, MW 289.76 g/mol) is an N,N-disubstituted chloroacetamide featuring a 2,6-dimethylphenyl group and a pyrazin-2-ylmethyl substituent on the amide nitrogen . It belongs to the chloroacetanilide class, which includes commercial herbicides such as metazachlor and dimethachlor, but is distinct in bearing a six-membered pyrazine (1,4-diazine) ring rather than a five-membered pyrazole or an open-chain ether substituent [1]. The compound is catalogued primarily as a research chemical and synthetic intermediate, with potential applications in medicinal chemistry and agrochemical discovery .

Why Generic Substitution Is Not Straightforward


Within the chloroacetanilide family, substitution of the N-heterocyclic moiety profoundly alters physicochemical properties, biological target engagement, and environmental fate [1]. The target compound incorporates a pyrazine ring (two nitrogen atoms at 1,4-positions in a six-membered aromatic system), whereas the closest commercial analog, metazachlor (CAS 67129-08-2), employs a pyrazole ring (adjacent nitrogens in a five-membered system) . This ring-size and nitrogen-position difference changes hydrogen-bond acceptor geometry, electronic distribution, lipophilicity, and metabolic stability—parameters that cannot be replicated by simple analog substitution [1]. Consequently, procurement decisions based solely on the chloroacetanilide core structure risk selecting a compound with divergent reactivity, solubility, and biological profile.

Quantitative Differentiation vs. Closest Analogs


Heterocyclic Ring Architecture: Pyrazine vs. Pyrazole

The target compound bears a pyrazin-2-ylmethyl group (six-membered 1,4-diazine), while the closest commercial analog, metazachlor (CAS 67129-08-2), bears a pyrazol-1-ylmethyl group (five-membered 1,2-diazole) [1]. In patent disclosures for chloroacetanilide herbicides, pyrazinyl is explicitly identified as a preferred azine substituent owing to its distinct electronic and steric profile compared with pyrazolyl or pyridyl alternatives [1]. The pyrazine ring provides two hydrogen-bond-acceptor nitrogen atoms in a para relationship (distance ~2.8 Å), whereas the pyrazole ring presents adjacent nitrogens with a different H-bond vector .

Medicinal Chemistry Agrochemical Discovery Heterocyclic SAR

Melting Point and Thermal Stability

The target compound exhibits a melting point of approximately 150–151°C . In contrast, metazachlor (CAS 67129-08-2) has a reported melting point of 74–85°C (depending on polymorph), and dimethachlor (CAS 50563-36-5) melts at approximately 46–47°C . The substantially higher melting point of the target compound—approximately double that of dimethachlor and 65–75°C above metazachlor—indicates stronger intermolecular forces in the solid state, likely arising from the additional nitrogen atom in the pyrazine ring enabling more extensive crystal packing interactions .

Formulation Science Crystallinity Thermal Stability

Lipophilicity (logP) Comparison

The predicted logP (octanol-water partition coefficient) of the target compound is approximately 2.55 . Metazachlor has a measured logP of ~2.13 (pH 7, 22°C), and dimethachlor has a logP of ~2.17 [1][2]. The target compound is thus approximately 0.4 log units more lipophilic than its closest analogs, corresponding to approximately 2.5-fold greater partitioning into the organic phase. This increased lipophilicity is attributable to the additional carbon and nitrogen atom in the pyrazine ring compared to the pyrazole ring of metazachlor, which increases the hydrocarbon character while retaining hydrogen-bond acceptor capacity .

Drug Design Membrane Permeability ADME Prediction

Molecular Weight and Polar Surface Area

The target compound has a molecular weight of 289.76 g/mol and a calculated topological polar surface area (TPSA) of approximately 68.0 Ų (computed from the SMILES: CC1=C(C(=CC=C1)C)N(CC2=NC=CN=C2)C(=O)CCl) [1]. Metazachlor has MW 277.75 g/mol , and dimethachlor has MW 255.74 g/mol . The target compound's MW is 12 Da heavier than metazachlor and 34 Da heavier than dimethachlor, due to the additional nitrogen in the pyrazine ring. The TPSA of ~68 Ų, driven by the pyrazine nitrogens and the amide carbonyl, places the compound within favorable drug-likeness space (TPSA < 140 Ų), albeit with a moderately elevated MW that may influence passive diffusion rates [1].

Drug-likeness Bioavailability Physicochemical Profiling

Chloroacetamide Reactivity and Alkylating Potential

The α-chloroacetamide functional group present in the target compound is capable of acting as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols) in protein targets . This reactivity is shared across the chloroacetanilide class, but the target compound's pyrazine ring may modulate the electrophilicity of the chloroacetamide carbon through electronic effects distinct from those exerted by the pyrazole ring in metazachlor [1]. Patent literature identifies chloroacetanilides with azine substituents (including pyrazinyl) as having herbicidal activity mediated by alkylation of biological nucleophiles, with the azine ring influencing both reactivity and selectivity [1].

Covalent Inhibition Chemical Biology Enzyme Mechanism Studies

Recommended Application Scenarios


SAR Studies of Chloroacetanilide Pharmacophores

This compound serves as a pyrazine-containing comparator in SAR campaigns exploring how heterocyclic N-substituent variation (pyrazine vs. pyrazole vs. pyridine) affects target binding affinity, selectivity, and functional activity. The evidence shows a ~0.4 logP increase and ~65–76°C melting point elevation relative to the pyrazole analog metazachlor , parameters that can be correlated with in vitro potency shifts in enzyme inhibition or receptor binding assays.

Covalent Inhibitor Probe Design

The α-chloroacetamide warhead, combined with the electron-deficient pyrazine ring, provides a scaffold for developing covalent enzyme inhibitors where the heterocyclic substituent electronically modulates warhead reactivity. This is particularly relevant for targets with active-site cysteine residues, where differential alkylation rates between pyrazine- and pyrazole-substituted analogs could translate to selectivity windows [1].

Agrochemical Lead Discovery with Pyrazinyl Scaffold

Patent disclosures explicitly identify pyrazinyl as a preferred azine substituent in chloroacetanilide herbicides [1]. Researchers developing next-generation pre-emergence herbicides can use this compound as a starting scaffold, leveraging its distinct physicochemical profile (MW 289.76, TPSA ~68 Ų) for optimization of soil mobility, crop selectivity, and environmental persistence relative to commercial benchmarks such as metazachlor and dimethachlor .

Physicochemical Reference Standard for Analysis

With a melting point of ~150–151°C, logP of ~2.55, and distinct InChI Key (KFLJOMIKHSLANS-UHFFFAOYSA-N), this compound is well-suited as a reference standard for HPLC method development, logP determination, and thermal analysis (DSC/TGA) in quality control workflows, especially when differentiating closely related chloroacetanilide impurities or degradants .

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